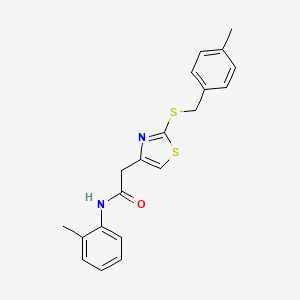

2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide

Description

2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide is a synthetic thiazole-based acetamide derivative characterized by a thioether linkage at the 2-position of the thiazole ring and an o-tolyl (2-methylphenyl) substituent on the acetamide nitrogen. The o-tolyl acetamide moiety may influence steric and electronic interactions with biological targets, such as enzymes or receptors .

Synthetic routes for analogous compounds (e.g., thiazolidin-4-one derivatives) often involve condensation reactions between substituted amines and carbonyl-containing intermediates, followed by functionalization of the thiazole ring .

Properties

IUPAC Name |

N-(2-methylphenyl)-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2OS2/c1-14-7-9-16(10-8-14)12-24-20-21-17(13-25-20)11-19(23)22-18-6-4-3-5-15(18)2/h3-10,13H,11-12H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMOZXCNJHGUUHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide is a thiazole derivative that has attracted attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring, which is known for its ability to interact with various biological targets, potentially leading to therapeutic applications. This article provides an overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Features

The compound's structure includes:

- Thiazole Ring : Contributes to biological activity through interactions with enzymes and receptors.

- Thioether Linkage : Enhances lipophilicity and may influence the compound's pharmacokinetics.

- Aromatic Substituents : The presence of methyl and tolyl groups can modulate biological interactions.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties : The compound has demonstrated potent inhibitory effects on cancer cell lines by interfering with tubulin polymerization, which is crucial for cell division. This mechanism suggests potential use in cancer therapy .

- Enzyme Inhibition : Binding studies indicate that it can inhibit specific enzymes by occupying their active sites, which may alter various biochemical pathways involved in disease processes .

The mode of action for this compound involves:

- Inhibition of Tubulin Polymerization : This action disrupts microtubule dynamics, essential for mitosis in cancer cells.

- Enzyme Targeting : The compound selectively inhibits enzymes involved in metabolic pathways, potentially influencing lipid metabolism and glucose homeostasis .

Case Studies

Several studies have explored the biological activity of this compound:

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring and Acetamide Side Chain

The pharmacological and physicochemical properties of thiazole-acetamide derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Key Structural and Functional Differences

- Thioether vs. Oxadiazole/Other Heterocycles: The target compound’s thioether group contrasts with oxadiazole-containing analogs (e.g., 4a-4l in ).

- N-Substituent Effects: The o-tolyl group in the target compound introduces steric hindrance compared to smaller substituents (e.g., unsubstituted phenyl in N-(4-Phenyl-2-thiazolyl)acetamide) . Bromophenyl or phenoxyphenyl substituents (Compounds 24, 26) may enhance binding to hydrophobic pockets in target proteins .

- Hybrid Scaffolds: Compounds like 9d () and quinazolinone hybrids () integrate multiple heterocyclic systems, which could broaden biological activity but complicate synthesis .

Q & A

Q. Q1. What are the key steps in synthesizing 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide?

Methodological Answer: The synthesis typically involves:

Thiazole ring formation via cyclization of thiourea derivatives with α-haloacetates under basic conditions .

Thioether linkage introduction through nucleophilic substitution between the thiazole intermediate and 4-methylbenzyl halides .

Acetamide functionalization by reacting the intermediate with o-toluidine using coupling agents like EDC/HOBt in aprotic solvents (e.g., DMF) .

Critical parameters include temperature control (40–80°C), solvent selection (DMF or dichloromethane), and catalyst use (e.g., triethylamine) to enhance regioselectivity .

Q. Q2. What standard techniques are used to characterize this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions and purity by resolving aromatic protons (δ 6.8–7.4 ppm) and methyl groups (δ 2.3–2.5 ppm) .

- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using reverse-phase C18 columns with UV detection .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ m/z calculated for C21H21N2OS2) .

Q. Q3. What biological activities are hypothesized for this compound?

Methodological Answer: Based on structural analogs (e.g., 4-chlorobenzyl or fluorophenyl derivatives), potential activities include:

- Antimicrobial: Inhibition of bacterial enzymes (e.g., DNA gyrase) via thiazole-thioether interactions .

- Anticancer: Caspase-3 activation or tubulin polymerization disruption observed in thiazole-acetamide derivatives .

Empirical validation requires in vitro assays (e.g., MIC tests for antimicrobial activity, MTT assays for cytotoxicity) .

Advanced Research Questions

Q. Q4. How can synthetic routes be optimized for higher yield and purity?

Methodological Answer:

- Solvent Optimization: Replace polar aprotic solvents (DMF) with ionic liquids to reduce side reactions .

- Catalyst Screening: Test Pd/C or CuI for coupling steps to improve regioselectivity .

- Reaction Monitoring: Use thin-layer chromatography (TLC) or inline FTIR to track intermediates and terminate reactions at optimal conversion .

Q. Q5. How can structural ambiguities in the thiazole core be resolved?

Methodological Answer:

- 2D NMR Techniques: NOESY or HSQC to assign overlapping proton signals (e.g., thiazole C-H vs. benzyl protons) .

- X-ray Crystallography: Single-crystal analysis resolves bond angles and confirms stereochemistry .

- Computational Modeling: DFT calculations (e.g., Gaussian 16) predict electronic properties and validate experimental data .

Q. Q6. What strategies are used to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., replace o-tolyl with 3,5-dimethylphenyl) to assess bioactivity shifts .

- Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical moieties (e.g., thioether linkage, acetamide group) for target binding .

- Comparative Bioassays: Test analogs against Gram-positive bacteria (e.g., S. aureus) and cancer cell lines (e.g., MCF-7) to correlate substituent effects with activity .

Q. Q7. How can stability under physiological conditions be evaluated?

Methodological Answer:

- pH Stability Studies: Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC at 24/48/72 hours .

- Oxidative Stress Tests: Expose to H2O2 or cytochrome P450 enzymes to simulate metabolic pathways; analyze metabolites via LC-MS .

- Thermal Analysis: DSC/TGA determines decomposition temperatures and hygroscopicity risks .

Q. Q8. What advanced analytical methods resolve data contradictions in bioactivity studies?

Methodological Answer:

- Target Deconvolution: Use CRISPR-Cas9 gene knockout libraries to identify essential bacterial/cancer targets .

- Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) to suspected targets (e.g., kinases, membrane receptors) .

- Metabolomic Profiling: LC-MS/MS identifies off-target effects or metabolite-mediated toxicity .

Q. Q9. How can degradation pathways be elucidated for formulation development?

Methodological Answer:

- Forced Degradation Studies: Expose to heat, light, or hydrolytic conditions; characterize degradants via LC-HRMS .

- Isotope Labeling: Synthesize deuterated analogs to trace degradation mechanisms (e.g., hydrolysis at the acetamide group) .

- QSAR Modeling: Correlate degradation rates with substituent electronic parameters (Hammett σ values) .

Q. Q10. What methodologies validate interactions with biological targets?

Methodological Answer:

- Molecular Docking: AutoDock Vina or Glide predicts binding modes to enzymes (e.g., EGFR, Topoisomerase IV) .

- Isothermal Titration Calorimetry (ITC): Measures binding thermodynamics (ΔH, ΔS) for affinity/selectivity assessment .

- Cellular Imaging: Confocal microscopy tracks subcellular localization using fluorescently tagged derivatives .

Data Contradiction Analysis

Q. Q11. How should conflicting bioactivity data between analogs be addressed?

Methodological Answer:

- Reproducibility Checks: Replicate assays under standardized conditions (e.g., ATCC cell lines, fixed incubation times) .

- Meta-Analysis: Pool data from analogs (e.g., 4-chloro vs. 4-methylbenzyl derivatives) to identify trends using PCA or cluster analysis .

- Mechanistic Studies: Compare transcriptomic profiles (RNA-seq) of treated cells to distinguish on-target vs. off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.